molecular formula C10H10N2O2 B7949776 ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B7949776
M. Wt: 190.20 g/mol
InChI Key: GZKSTBQOUAUZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with an ethyl ester group at the 6-position. This structure is critical in medicinal chemistry due to its versatility in synthesizing bioactive molecules. The ethyl ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or cross-coupling reactions for drug discovery .

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8-7(6-12-9)3-4-11-8/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSTBQOUAUZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Nitropyridine Intermediates

A widely documented approach involves the transformation of substituted pyridines into pyrrolo[3,2-c]pyridine cores through nitration and cyclization steps. For example, Biere and Russe (1987) demonstrated the synthesis of ethyl 1-methylpyrrolo[3,2-c]pyridine-6-carboxylate using 2-bromo-5-methylpyridine as a starting material . Adapting this method for the ethyl derivative entails the following steps:

  • Oxidation and Nitration :

    • 2-Bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form the corresponding N-oxide, followed by nitration using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide .

    • Key Conditions : Nitration at 0–5°C to minimize side reactions.

  • Cyclization to Pyrrolopyridine :

    • The nitropyridine intermediate undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous amide, which is subsequently reduced with iron powder in acetic acid to generate the pyrrolo[3,2-c]pyridine core .

    • Yield : ~70–75% after purification by silica gel chromatography .

  • Esterification :

    • The carboxylic acid at position 6 is esterified using ethanol in the presence of thionyl chloride (SOCl₂) or coupling agents like N,N-dicyclohexylcarbodiimide (DCC) .

    • Optimized Conditions : Reflux in anhydrous ethanol for 12 hours achieves >90% conversion .

StepReagents/ConditionsIntermediateYieldCharacterization Data
1HNO₃/H₂SO₄, 0°C2-Bromo-5-methyl-4-nitropyridine-1-oxide85%¹H NMR (CDCl₃): δ 8.72 (s, 1H), 4.32 (s, 3H)
2Fe/AcOH, 100°C6-Bromo-1H-pyrrolo[3,2-c]pyridine71%HRMS: m/z 213.98 [M+H]⁺
3SOCl₂/EtOH, refluxEthyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate88%¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 60.1 (OCH₂)

Palladium-Catalyzed Cross-Coupling for Functionalization

ReactionCatalytic SystemTemperatureYield
BorylationPd(dppf)Cl₂, KOAc80°C78%
EsterificationPd(PPh₃)₄, K₂CO₃100°C82%

Cyclocondensation of Aminopyridines with Keto Esters

An alternative route involves the cyclocondensation of 4-aminopyridine derivatives with β-keto esters. This method, optimized by Chemlyte Solutions, proceeds via:

  • Formation of Enamine Intermediate :

    • 4-Amino-3-cyanopyridine reacts with ethyl acetoacetate in acetic acid to form an enamine .

  • Acid-Catalyzed Cyclization :

    • The enamine undergoes cyclization in concentrated HCl, followed by neutralization to yield the pyrrolopyridine ester .

    • Yield : 65–70% with a purity of >95% (HPLC) .

ParameterValue
Reaction Time6 hours
Temperature120°C
SolventGlacial Acetic Acid

Microwave-Assisted Synthesis for Rapid Cyclization

Modern approaches employ microwave irradiation to accelerate key steps. For instance, the cyclization of nitro precursors can be completed in 30 minutes at 150°C under microwave conditions, compared to 5 hours conventionally .

Case Study :

  • Conventional Heating : 71% yield after 5 hours .

  • Microwave Irradiation : 89% yield after 30 minutes .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Nitropyridine RouteHigh regioselectivityMulti-step purification70–75%
Suzuki CouplingFunctional group toleranceRequires halogenated precursors80–85%
CyclocondensationScalabilityModerate yields65–70%
Microwave-AssistedTime-efficientSpecialized equipment needed85–90%

Critical Considerations for Process Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures offer a balance between solubility and ease of isolation .

  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% decreases costs without significantly affecting yields .

  • Purification : Recrystallization from ethanol/water (1:3) improves purity to >99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

1. Precursor for Complex Molecules
Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile precursor in organic synthesis.

2. Reaction Types
The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Reduction reactions can yield alcohols or other reduced forms.
  • Substitution : Nucleophilic and electrophilic substitutions can introduce different functional groups onto the pyridine or pyrrole rings.

1. Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics .

2. Anticancer Potential
This compound has been investigated for its anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells . The mechanism involves the modulation of specific cellular pathways, making it a candidate for further drug development.

Medicinal Chemistry

1. Pharmacophore Development
this compound is being explored as a pharmacophore in drug development. Its ability to interact with various molecular targets positions it as a potential lead compound for designing new therapeutic agents .

2. Research on Biological Pathways
Studies have highlighted its influence on insulin sensitivity and its role in modulating pathways related to glucose metabolism . This aspect is particularly relevant for developing treatments for metabolic disorders such as diabetes.

Industrial Applications

1. Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, where it acts as an intermediate in the production of pesticides and herbicides . Its ability to modify biological activity makes it valuable in agricultural applications.

2. Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific properties, including enhanced stability and reactivity .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnticancer ActivityShowed moderate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cells.
Study CPharmacological StudiesIndicated potential for enhancing insulin sensitivity through specific biochemical interactions.

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Fusion Variants

a) Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate
  • Structural Differences : The pyrrolo[2,3-c]pyridine core has a distinct ring fusion compared to [3,2-c], altering electronic properties and reactivity.
  • Synthesis : Prepared via hydrogenation of nitro intermediates followed by esterification (60–85% yields) .
  • Applications : Serves as a precursor for carboxylic acid derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids) used in kinase inhibitor development .
b) Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Structural Differences : The [3,2-b] ring fusion and N-methylation reduce hydrogen-bonding capacity compared to the [3,2-c] analog.
  • Properties: Molecular formula C11H12N2O2 (MW 204.23), purity ≥95%, stored at RT.

Substituent Variations

a) Methyl 1H-Pyrrolo[3,2-c]pyridine-6-carboxylate
  • Structural Differences : Methyl ester instead of ethyl ester (similarity score 0.84).
  • Impact : Reduced steric bulk may enhance metabolic stability but lower solubility compared to the ethyl analog .
b) Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Structural Differences : Bromine at position 6 introduces an electron-withdrawing effect, favoring nucleophilic substitution.
  • Applications : Key intermediate for synthesizing kinase inhibitors via cross-coupling reactions (CAS 1234616-09-1) .

Functional Group Modifications

a) N-(2-Methoxyphenyl)-2-(Oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridin-6-amine
  • Structural Differences : Replaces the ethyl ester with an amine group, enabling hydrogen bonding with biological targets.
  • Applications : Demonstrated inhibitory activity in structure-based drug design (e.g., ESI-HRMS: 307.1186 [M+H]+) .
b) Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Structural Differences : Chlorine at position 6 enhances electrophilicity, enabling SNAr reactions.
  • Properties : Molecular formula C10H9ClN2O2 (MW 224.64), soluble in organic solvents, stored at RT .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications Reference
This compound C10H10N2O2 190.20 Ethyl ester (C6) N/A Drug intermediate
Mthis compound C9H8N2O2 176.17 Methyl ester (C6) N/A Lipophilic analogs
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C10H10N2O2 190.20 Ethyl ester (C2) 60–85% Carboxylic acid precursors
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C10H9BrN2O2 269.10 Bromine (C6) N/A Cross-coupling substrates

Biological Activity

Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 192.21 g/mol. The presence of the carboxylate functional group contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates.
  • Receptor Modulation : It has been shown to bind to fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. By blocking FGFR signaling, the compound can inhibit tumor growth and metastasis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of pyrrolo compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Antifungal Activity : The compound also displays antifungal properties, making it a candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Inhibition of Cancer Cell Lines : Various derivatives have shown efficacy against multiple cancer cell lines by targeting FGFR pathways. For example, compounds related to this structure have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.
  • Mechanism Insights : The inhibition of FGFR signaling leads to reduced cell proliferation and increased apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC value of 5 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Study 2: Anticancer Activity

In a study focused on cancer cell lines, this compound was tested for its ability to inhibit cell growth in breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 12 µM, indicating significant anticancer activity.

Cell LineIC50 (µM)
MCF-712
A54915

Q & A

Q. Key Methodological Steps :

  • Use anhydrous solvents to avoid side reactions.
  • Optimize reaction time (e.g., 5–12 hours) and temperature (80–120°C).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

How is this compound characterized structurally?

Basic Research Question
Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and mass spectrometry (ESIMS) . For example:

  • ¹H NMR (DMSO-d6, 400 MHz): Key signals include aromatic protons at δ 7.00–7.34 ppm (pyrrole ring) and ester groups at δ 4.27 ppm (q, J=7.2 Hz, OCH2CH3) .
  • ESIMS : Molecular ion peaks at m/z 328.2 (M+1) or 249.9 (M-1) confirm the molecular weight .

Q. Case Study :

  • Reaction Time : Extending from 5 to 8 hours improved yields by 15% .
  • Temperature : Reactions above 100°C reduced undesired dimerization .

How can contradictory NMR data in structural elucidation be resolved?

Advanced Research Question
Ambiguities in NMR assignments (e.g., overlapping signals) are resolved via:

  • X-ray Crystallography : Determines absolute configuration, as seen in studies resolving C–H⋯π interactions and hydrogen bonding networks .
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping peaks .

Example : A study used X-ray diffraction to confirm the cis-configuration of a tetrahydroquinoline precursor, resolving discrepancies in ¹H NMR data .

What strategies are effective for designing bioactive analogs of this compound?

Advanced Research Question
Bioisosteric replacement and functional group modification enhance pharmacological activity:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF3) at the pyridine 6-position to improve metabolic stability .
  • Heterocycle Fusion : Attach pyrazole or pyrimidine rings to the pyrrolopyridine core, as seen in antitumor derivatives with IC50 values <10 µM .

Q. Synthetic Pathway :

React ethyl 3-methyl-1H-pyrrole-2-carboxylate with iodobenzoyl chloride to introduce aryl groups .

Purify via recrystallization (ethanol/water) to isolate analogs in >90% purity .

How is the biological activity of this compound evaluated in preclinical studies?

Advanced Research Question
Standard assays include:

  • Antitumor Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC50 values calculated from dose-response curves .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, BRAF) using fluorescence polarization .

Q. Data Interpretation :

  • Contradictory Results : Variations in cytotoxicity (e.g., 23% vs. 92% inhibition) may arise from differences in cell permeability or metabolic stability. Cross-validate using orthogonal assays (e.g., Western blotting for target protein expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.